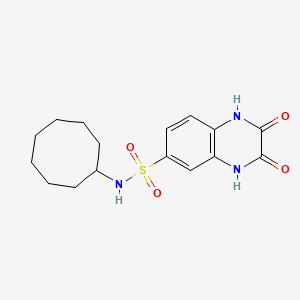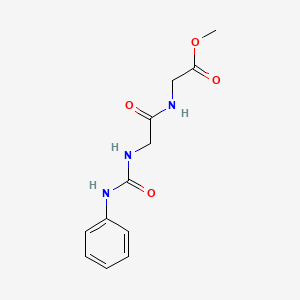![molecular formula C28H22N2O6 B4836201 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate](/img/structure/B4836201.png)
4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate
Descripción general
Descripción
4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate, also known as QM-Benzoate, is a novel compound that has been synthesized and studied for its potential medical applications. This compound is a member of the quinoline family and has been shown to exhibit promising biological activity in various studies.
Mecanismo De Acción
The mechanism of action of 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate has been shown to inhibit the production of pro-inflammatory cytokines, thus exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory activity. In addition, 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate is its high yield synthesis method, which makes it feasible for large-scale production. In addition, 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate has been shown to have low toxicity, making it safe for use in vitro and in vivo. However, one limitation of 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate. One direction is the development of 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate as a potential anti-cancer drug. Further studies are needed to determine its efficacy in vivo and its potential side effects. Another direction is the development of 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate as a potential antibiotic. Further studies are needed to determine its effectiveness against a wider range of bacteria and fungi. Finally, further studies are needed to determine the mechanism of action of 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate and its potential targets.
Conclusion:
In conclusion, 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate is a novel compound that has been synthesized and studied for its potential medical applications. It has been shown to exhibit anti-cancer activity, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory activity. 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate has several advantages, including its high yield synthesis method and low toxicity. However, further studies are needed to determine its efficacy in vivo and its potential targets.
Aplicaciones Científicas De Investigación
4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate has been studied extensively for its potential medical applications. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In addition, 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 4-(2-{[4-oxo-4-(8-quinolinylamino)butanoyl]oxy}acetyl)phenyl benzoate has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
[4-[2-[4-oxo-4-(quinolin-8-ylamino)butanoyl]oxyacetyl]phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O6/c31-24(19-11-13-22(14-12-19)36-28(34)21-6-2-1-3-7-21)18-35-26(33)16-15-25(32)30-23-10-4-8-20-9-5-17-29-27(20)23/h1-14,17H,15-16,18H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBSBUXBWUDFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=CC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4836121.png)
![2-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4836129.png)

![N-(2,5-dimethylphenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4836149.png)

![2-methyl-1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4836163.png)
![2-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4836167.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4836168.png)
![3-{[(2-phenoxyethyl)amino]sulfonyl}-N-2-pyridinylbenzamide](/img/structure/B4836176.png)
![1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4836184.png)
![2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4836185.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one oxime](/img/structure/B4836195.png)
![2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4836197.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4836202.png)